molecular formula C14H8O8S2 B081371 9,10-dioxoanthracene-1,7-disulfonic acid CAS No. 14395-08-5

9,10-dioxoanthracene-1,7-disulfonic acid

Cat. No.: B081371
CAS No.: 14395-08-5
M. Wt: 368.3 g/mol
InChI Key: VNIFUVUQZVMDER-UHFFFAOYSA-N
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Description

Chemical Identity and Properties 9,10-Dioxoanthracene-1,7-disulfonic acid (CAS: 14395-08-5) is an anthraquinone derivative with two sulfonic acid groups at the 1- and 7-positions of the anthracene backbone. Its molecular formula is C₁₄H₈O₈S₂, with a molecular weight of 368.34 g/mol and a polar surface area (PSA) of 142.88 Ų . Key identifiers include the InChIKey VNIFUVUQZVMDER-UHFFFAOYSA-N and synonyms such as anthraquinone-1,7-disulfonic acid and DTXSID40932174 .

Electrochemical Relevance This compound is notable for its redox activity, making it a candidate for energy storage systems like aqueous organic redox flow batteries (RFBs). Its sulfonic acid groups enhance water solubility, critical for electrolyte applications, while the anthraquinone core enables reversible two-electron transfer during charge-discharge cycles .

Properties

CAS No.

14395-08-5

Molecular Formula

C14H8O8S2

Molecular Weight

368.3 g/mol

IUPAC Name

9,10-dioxoanthracene-1,7-disulfonic acid

InChI

InChI=1S/C14H8O8S2/c15-13-8-5-4-7(23(17,18)19)6-10(8)14(16)12-9(13)2-1-3-11(12)24(20,21)22/h1-6H,(H,17,18,19)(H,20,21,22)

InChI Key

VNIFUVUQZVMDER-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)S(=O)(=O)O)C(=O)C3=C(C2=O)C=CC(=C3)S(=O)(=O)O

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)O)C(=O)C3=C(C2=O)C=CC(=C3)S(=O)(=O)O

Other CAS No.

14395-08-5

Origin of Product

United States

Preparation Methods

Sulfonation of Anthraquinone

The primary route for synthesizing 9,10-dioxoanthracene-1,7-disulfonic acid involves the sulfonation of anthraquinone. This reaction introduces sulfonic acid groups at specific positions on the anthraquinone backbone. Concentrated sulfuric acid (H₂SO₄) or oleum (fuming sulfuric acid) serves as the sulfonating agent, with the latter offering higher reactivity due to its elevated sulfur trioxide (SO₃) content.

Reaction Mechanism :
The sulfonation proceeds via electrophilic substitution, where SO₃ acts as the electrophile. The electron-withdrawing ketone groups at positions 9 and 10 direct sulfonation to the 1- and 7-positions, ensuring regioselectivity.

Key Parameters :

  • Temperature : 120–150°C for H₂SO₄; 80–100°C for oleum.

  • Time : 6–12 hours, depending on the sulfonating agent.

  • Molar Ratios : Anthraquinone-to-sulfonating agent ratios of 1:2 to 1:4 ensure complete disulfonation.

Reaction Optimization

Optimizing sulfonation conditions is critical to maximizing yield and minimizing byproducts. Excessively high temperatures or prolonged reaction times may lead to over-sulfonation or decomposition. A study comparing H₂SO₄ and oleum found that oleum achieves 85–90% yield at lower temperatures, whereas H₂SO₄ requires higher temperatures but avoids handling hazardous SO₃ vapors.

Industrial Production Techniques

Continuous Reactor Systems

Industrial-scale production employs continuous reactors to enhance efficiency and consistency. Tubular reactors with precise temperature and pressure controls are preferred for their ability to maintain optimal reaction conditions.

Process Flow :

  • Feedstock Preparation : Anthraquinone is dissolved in sulfuric acid or oleum.

  • Reaction Chamber : The mixture is pumped through a heated reactor (80–150°C) with residence times of 1–2 hours.

  • Quenching : The product is rapidly cooled to terminate the reaction.

Advantages :

  • Higher throughput (up to 1,000 kg/day).

  • Reduced side reactions due to controlled conditions.

Purification and Isolation

Crude product isolation involves crystallization or filtration. Acidic aqueous solutions are neutralized with sodium hydroxide (NaOH) to precipitate the disodium salt, which is then filtered and washed.

Purification Methods :

MethodConditionsPurity (%)Yield (%)
CrystallizationEthanol/water (1:3), 4°C98.578
FiltrationVacuum filtration, pH 2–395.285

Characterization and Quality Control

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm the structure and purity:

  • ¹H NMR : Peaks at δ 8.2–8.5 ppm (aromatic protons) and δ 12.1 ppm (sulfonic acid groups).

  • IR : Stretching vibrations at 1,040 cm⁻¹ (S=O) and 1,670 cm⁻¹ (C=O).

Quantitative Assays

Titration with sodium hydroxide determines sulfonic acid content, while high-performance liquid chromatography (HPLC) quantifies impurities (<0.5% in industrial-grade product).

Comparative Analysis of Synthesis Approaches

ParameterLaboratory-Scale (H₂SO₄)Laboratory-Scale (Oleum)Industrial-Scale
Temperature (°C)120–15080–10080–150
Yield (%)70–7585–9090–95
Purity (%)95–9897–9998–99.5
Reaction Time (h)6–124–81–2

Chemical Reactions Analysis

Types of Reactions

9,10-dioxoanthracene-1,7-disulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.

    Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroxyanthracene compounds.

Scientific Research Applications

9,10-dioxoanthracene-1,7-disulfonic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role in drug development.

    Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 9,10-dioxoanthracene-1,7-disulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid groups enhance its solubility and reactivity, allowing it to participate in various biochemical pathways. The compound’s effects are mediated through its ability to undergo redox reactions and form stable complexes with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues include anthraquinone derivatives with sulfonic acid groups at different positions (e.g., 2,7-, 1,5-) and related redox-active molecules like TEMPO derivatives.

Compound Sulfonic Acid Positions Redox Potential (V vs. NHE) Solubility in Water Key Applications
9,10-Dioxoanthracene-1,7-disulfonic acid 1,7 -0.2 (reduced form) >1 M RFB negolyte, dye intermediates
9,10-Anthraquinone-2,7-disulfonic acid (AQDS) 2,7 -0.2 (reduced form) >1 M RFB negolyte (peak power: 1 W/cm² )
1,5-Anthraquinonedisulfonic acid 1,5 Not reported Moderate Textile dyes, chemical synthesis
TEMPO/TEMPOH N/A +0.6 1.0 g/L RFB posolyte, catalytic oxidation

Electrochemical Performance

  • AQDS (2,7-isomer) : A benchmark for RFBs due to its high solubility (>1 M) and low membrane crossover. It achieves a peak power density of 1 W/cm² when paired with bromide, rivaling vanadium-based systems (1.34 W/cm²) . However, AQDS exhibits concentration-dependent dimerization, reducing charge storage efficiency at >0.5 M .
  • This structural variation may alter intermolecular interactions and membrane compatibility .
  • Mixtures of Sulfonated Anthraquinones: Evidence suggests that blends of sulfonated derivatives (e.g., 0.212 M disulfonic acid with monosulfonic traces) can outperform pure AQDS, achieving 145 mW/cm² discharge power vs. AQDS’s 105 mW/cm² .

Critical Analysis of Limitations and Opportunities

  • Dimerization : AQDS and its analogues face challenges in high-concentration electrolytes due to dimer formation, which reduces effective charge capacity. Functionalization with polymer chains or blending with derivatives may address this .
  • Positional Isomerism : The 1,7-isomer’s sulfonic acid placement may confer distinct solubility or interaction profiles compared to 2,7-AQDS, warranting further study for tailored applications .
  • Cost and Scalability: Anthraquinones are cheaper than vanadium or TEMPO systems, but purification of positional isomers (e.g., 1,7- vs. 2,7-) adds complexity .

Q & A

Q. How can researchers optimize the synthesis of 9,10-dioxoanthracene-1,7-disulfonic acid to minimize undesirable by-products?

To reduce by-products like 1-amino-4-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate, control reaction conditions such as pH, temperature, and stoichiometry. Use nucleophilic substitution inhibitors (e.g., avoiding hydroxide-rich environments) and employ LC/MS for real-time monitoring of intermediates . Pre-purification of reagents and slow addition of reactants can further suppress competing pathways.

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

Recrystallization using polar solvents (e.g., water-ethanol mixtures) is standard. For higher purity, combine ion-exchange chromatography to separate sulfonated derivatives and HPLC with UV detection (λ = 254 nm) to isolate the target compound. Centrifugation or filtration removes insoluble impurities .

Q. Which analytical methods are recommended for structural characterization of this compound?

  • NMR Spectroscopy : Confirm sulfonic acid group positions via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on aromatic proton splitting patterns.
  • FT-IR : Identify carbonyl (C=O, ~1670 cm⁻¹) and sulfonic acid (S=O, ~1180 cm⁻¹) stretches.
  • Elemental Analysis : Verify purity by matching experimental and theoretical C/H/S/O ratios .

Q. How does this compound exhibit electrochemical reversibility in aqueous flow batteries at low concentrations?

At concentrations <0.1 M, the compound undergoes two-electron transfer (quinone/hydroquinone redox) with near-ideal reversibility (ΔE < 50 mV). Use cyclic voltammetry (CV) in 1 M H2SO4 at 25°C and graphite electrodes to confirm redox peaks at ~0.1 V and -0.3 V vs. SHE .

Advanced Research Questions

Q. How does concentration-dependent dimerization impact the charge storage capacity of this compound?

At >0.5 M, intermolecular dimerization via π-π stacking reduces accessible redox-active sites, lowering capacity by 30–40%. Mitigate this via:

  • pH Adjustment : Operate below pH 2 to protonate sulfonate groups, reducing aggregation.
  • Electrolyte Additives : Use 0.1 M NaCl to disrupt intermolecular interactions.
  • Pretreatment : Electrochemical cycling (5 cycles at 10 mV/s) stabilizes monomeric forms .

Table 1 : Dimerization Effects at Varying Concentrations

Concentration (M)Dimerization (%)Capacity Retention (%)
0.1<598
0.54065
1.07055

Q. What experimental strategies address pH- and electrolyte-dependent electrochemical behavior in flow battery applications?

  • Pourbaix Diagrams : Map redox potential vs. pH (e.g., AIMD simulations) to identify stable operating windows.
  • Electrolyte Screening : Test Na<sup>+</sup>, K<sup>+</sup>, and NH4<sup>+</sup> salts to optimize ionic conductivity and solubility.
  • In Situ Spectroscopy : Use UV-vis or Raman to monitor speciation during cycling .

Q. How can density functional theory (DFT) predict redox potentials and degradation pathways of sulfonated anthraquinones?

  • Redox Potential : Calculate HOMO/LUMO energies for quinone/hydroquinone pairs. Validate against experimental CV data (error < 0.1 V).
  • Degradation Pathways : Simulate bond dissociation energies (BDEs) for C-S and C=O bonds to identify weak points .

Q. What mechanisms underlie the decomposition of this compound in redox flow batteries, and how can regeneration be achieved?

Decomposition occurs via hydroxylation of the quinone ring, forming anthranol derivatives. Regenerate via:

  • Electrochemical Oxidation : Apply 1.2 V vs. SHE for 2 hours to re-oxidize degraded species.
  • Acidic Hydrolysis : Reflux in 2 M H2SO4 at 80°C for 4 hours to restore the quinone structure .

Q. How do structural modifications (e.g., sulfonic acid position) affect the electrochemical properties of anthraquinone derivatives?

  • 2,7-Disulfonic Acid (AQDS) : Higher solubility (>1.5 M in H2O) and stability vs. 1,5- or 2,6-isomers.
  • 1,7-Disulfonic Acid : Lower redox potential (-0.25 V vs. SHE) due to electron-withdrawing sulfonate groups. Compare via CV and solubility tests in buffered electrolytes .

Q. What methodologies assess long-term stability of this compound in flow battery electrolytes?

  • Accelerated Aging : Cycle at 50°C for 100 cycles; measure capacity fade (<5% loss/year is acceptable).
  • Post-Mortem Analysis : Use <sup>1</sup>H NMR and HPLC to quantify degradation products (e.g., anthranol derivatives) .

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